molecular formula C19H17F3N4O2 B2803417 (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034431-50-8

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2803417
CAS No.: 2034431-50-8
M. Wt: 390.366
InChI Key: SKKQYUSQRLQRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone features a hybrid heterocyclic architecture. Its core consists of a 2-methylimidazo[1,2-a]pyridine moiety linked via a methanone group to a pyrrolidine ring substituted with a 4-(trifluoromethyl)pyridin-2-yloxy group. This trifluoromethylpyridine substituent is pharmacologically significant, as trifluoromethyl groups often enhance metabolic stability and target-binding affinity .

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c1-12-17(26-8-3-2-4-15(26)24-12)18(27)25-9-6-14(11-25)28-16-10-13(5-7-23-16)19(20,21)22/h2-5,7-8,10,14H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKQYUSQRLQRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing substituted imidazo[1,2-a]pyridin-3-yl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, iodine) and nucleophiles (e.g., sodium methoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties . Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of imidazo[1,2-a]pyridine are used as therapeutic agents for various conditions, including insomnia, anxiety, and gastrointestinal disorders . The compound’s structure-activity relationship is crucial for optimizing its pharmacological properties.

Industry

In industry, this compound can be used in the development of new materials, such as light-sensitive dyes and optical media for data storage . Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and result in therapeutic effects. For example, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and synthetic differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key Features Reference
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone Imidazo[1,2-a]pyridine 2-Methyl; pyrrolidine linked to 4-(trifluoromethyl)pyridin-2-yloxy Trifluoromethylpyridine enhances lipophilicity; pyrrolidine provides conformational flexibility.
Compound 73 (6-Chloroimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Imidazo[1,2-b]pyridazine 6-Chloro; piperidine linked to 2-(trifluoromethyl)phenyl Trifluoromethylphenyl improves binding; piperidine increases steric bulk.
3-Acetyl-2-methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Methyl; acetyl group at position 3 Acetyl group may reduce metabolic stability compared to methanone-linked analogs.
Compound S15 (1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-3-methylbutan-1-ol) Imidazo[1,2-a]pyridine 4-Chlorophenyl; hydroxylated branched chain Chlorophenyl enhances hydrophobicity; hydroxyl group introduces polarity.
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate Imidazo[1,2-a]pyridine 2-Methyl; methyl ester at position 3 Ester group may improve solubility but reduce target affinity.

Key Observations:

Core Variations : The imidazo[1,2-a]pyridine core is shared with Compounds S15 and 3-acetyl-2-methylimidazo[1,2-a]pyridine, while Compound 73 uses a pyridazine variant (imidazo[1,2-b]pyridazine), which may alter electronic properties and binding kinetics .

Substituent Effects: The trifluoromethylpyridine group in the target compound contrasts with the trifluoromethylphenyl group in Compound 73.

Pharmacological Potential:

  • Trifluoromethyl Groups: The 4-(trifluoromethyl)pyridin-2-yloxy group likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size may reduce off-target interactions compared to bulkier piperidine-containing analogs .

Q & A

Q. Critical Conditions :

  • Temperature control (e.g., reflux under inert atmosphere for imidazo ring closure).
  • Solvent selection (e.g., DMF for polar aprotic environments, acetonitrile for high-temperature reactions).
  • Catalysts: Pd-based catalysts for cross-coupling steps .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of imidazo[1,2-a]pyridine, pyrrolidine, and trifluoromethylpyridine groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and C-F stretches (1050–1250 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and spatial arrangement of substituents .

Advanced: How can low yields in the pyrrolidine-oxy coupling step be optimized?

Methodological Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance reaction rates.
  • Catalytic Systems : Use Pd(OAc)₂/XPhos for cross-coupling or CuI/1,10-phenanthroline for Ullmann-type couplings.
  • Temperature Gradients : Gradual heating (e.g., 80°C to 120°C) to avoid side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.